molecular formula C21H16BrN5 B5731809 2-(4-bromophenyl)-N-[(E)-1-pyridin-3-ylethylideneamino]quinazolin-4-amine

2-(4-bromophenyl)-N-[(E)-1-pyridin-3-ylethylideneamino]quinazolin-4-amine

Cat. No.: B5731809
M. Wt: 418.3 g/mol
InChI Key: VGCWXEZFJFLDII-VULFUBBASA-N
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Description

2-(4-bromophenyl)-N-[(E)-1-pyridin-3-ylethylideneamino]quinazolin-4-amine is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-[(E)-1-pyridin-3-ylethylideneamino]quinazolin-4-amine typically involves the condensation of 2-aminobenzamides with various aldehydes or ketones. One efficient method is the one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is advantageous due to its good functional group tolerance, being transition metal and external oxidant-free, and easy operation.

Industrial Production Methods

the principles of green chemistry, such as using visible light-induced condensation cyclization, can be applied to scale up the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-[(E)-1-pyridin-3-ylethylideneamino]quinazolin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the bromine site, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups at the bromine site.

Scientific Research Applications

2-(4-bromophenyl)-N-[(E)-1-pyridin-3-ylethylideneamino]quinazolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-[(E)-1-pyridin-3-ylethylideneamino]quinazolin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)pyridine
  • Quinazolin-4(3H)-one derivatives
  • Imidazo[1,2-a]pyridines

Uniqueness

2-(4-bromophenyl)-N-[(E)-1-pyridin-3-ylethylideneamino]quinazolin-4-amine is unique due to its specific structural features, which confer distinct biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

IUPAC Name

2-(4-bromophenyl)-N-[(E)-1-pyridin-3-ylethylideneamino]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN5/c1-14(16-5-4-12-23-13-16)26-27-21-18-6-2-3-7-19(18)24-20(25-21)15-8-10-17(22)11-9-15/h2-13H,1H3,(H,24,25,27)/b26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCWXEZFJFLDII-VULFUBBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br)/C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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